N-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
N-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the condensation of 3H-1,2,4-triazol-5-amine with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the triazolopyrimidine ring .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with various molecular targets. The compound is known to intercalate with DNA, thereby disrupting the replication process and inhibiting cell proliferation. It also interacts with specific enzymes, leading to the inhibition of their activity and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one: Known for its antiviral properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antimicrobial and antiviral activities.
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Studied for its anti-HIV and antibacterial activities.
Uniqueness
N-[(4-chloro-phenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to intercalate with DNA and inhibit specific enzymes makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C14H14ClN5 |
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Molecular Weight |
287.75 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C14H14ClN5/c1-9-7-10(2)20-14(17-9)18-13(19-20)16-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,19) |
InChI Key |
APCSAUSIPMNYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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